molecular formula C15H19N3O3S B12920495 6-sec-Butoxy-2-(toluene-3-sulfonyl)-pyrimidin-4-ylamine CAS No. 284681-64-7

6-sec-Butoxy-2-(toluene-3-sulfonyl)-pyrimidin-4-ylamine

Cat. No.: B12920495
CAS No.: 284681-64-7
M. Wt: 321.4 g/mol
InChI Key: LSWRUZAJYXLKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-sec-Butoxy-2-(toluene-3-sulfonyl)-pyrimidin-4-ylamine is a pyrimidine derivative characterized by a pyrimidin-4-ylamine core substituted with a sec-butoxy group at position 6 and a toluene-3-sulfonyl group at position 2. This compound’s structure combines electron-withdrawing (sulfonyl) and electron-donating (alkoxy) groups, which may influence its reactivity, solubility, and biological activity.

Properties

CAS No.

284681-64-7

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

6-butan-2-yloxy-2-(3-methylphenyl)sulfonylpyrimidin-4-amine

InChI

InChI=1S/C15H19N3O3S/c1-4-11(3)21-14-9-13(16)17-15(18-14)22(19,20)12-7-5-6-10(2)8-12/h5-9,11H,4H2,1-3H3,(H2,16,17,18)

InChI Key

LSWRUZAJYXLKMY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC(=NC(=C1)N)S(=O)(=O)C2=CC=CC(=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between 6-sec-Butoxy-2-(toluene-3-sulfonyl)-pyrimidin-4-ylamine and related compounds:

Compound Name Substituents (Position) Biological Activity/Application Key References
This compound - 6-sec-butoxy
- 2-toluene-3-sulfonyl
Not explicitly reported (potential anti-inflammatory/analgesic) N/A
4-Methyl-6-(toluene-4-sulfonyl)-pyrimidin-2-amine - 6-toluene-4-sulfonyl
- 4-methyl
Unreported (structural analogue)
BAY41-2272 - 5-cyclopropyl
- 2-(1-(2-fluorobenzyl)-pyrazolo[3,4-b]pyridin-3-yl)
Allosteric sGC modulator (NO signaling)
NCGC00015280 - 7-cyclopentyl
- 5-(4-phenoxyphenyl)
Antimalarial (inhibits PfAMA-RON2)
6-Chloro-5-(2-methoxyvinyl)-pyrimidin-4-ylamine - 6-chloro
- 5-(2-methoxyvinyl)
Synthetic intermediate (E/Z isomerism)

Key Structural and Functional Differences

  • Sulfonyl Group Position : The toluene-3-sulfonyl group in the target compound differs from the toluene-4-sulfonyl isomer in 4-Methyl-6-(toluene-4-sulfonyl)-pyrimidin-2-amine . Positional isomerism may alter electronic effects and steric hindrance, impacting binding affinity or metabolic stability.
  • Alkoxy vs. Halogen Substituents : The 6-sec-butoxy group distinguishes the target compound from chlorinated analogues like 6-Chloro-5-(2-methoxyvinyl)-pyrimidin-4-ylamine . Alkoxy groups generally enhance solubility, whereas chloro substituents may increase reactivity in nucleophilic substitutions.
  • Biological Targets: BAY41-2272 and NCGC00015280 demonstrate the diversity of pyrimidin-4-ylamine applications. BAY41-2272 modulates soluble guanylate cyclase (sGC) for cardiovascular signaling , while NCGC00015280 targets malaria parasite invasion machinery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.